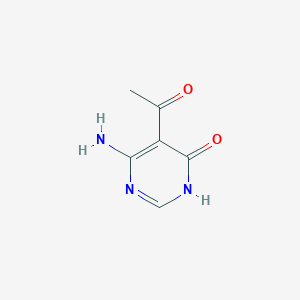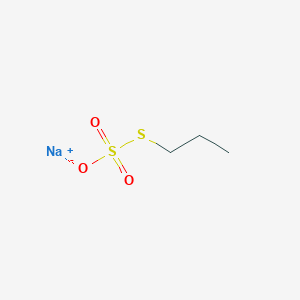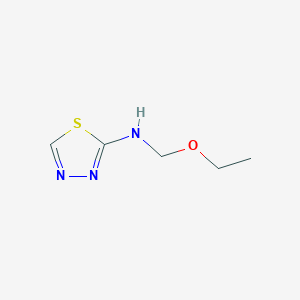
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine: is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,3,4-thiadiazole derivatives with ethoxymethylating agents. One common method includes the reaction of 1,3,4-thiadiazol-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Mécanisme D'action
The mechanism of action of N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer properties. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is believed to play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazol-2-amine: Lacks the ethoxymethyl group but shares the core thiadiazole structure.
N-Methyl-1,3,4-thiadiazol-2-amine: Contains a methyl group instead of an ethoxymethyl group.
N-(Methoxymethyl)-1,3,4-thiadiazol-2-amine: Similar structure with a methoxymethyl group.
Uniqueness
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C5H9N3OS |
|---|---|
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
N-(ethoxymethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H9N3OS/c1-2-9-3-6-5-8-7-4-10-5/h4H,2-3H2,1H3,(H,6,8) |
Clé InChI |
PBZQJTUHJHITIP-UHFFFAOYSA-N |
SMILES canonique |
CCOCNC1=NN=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


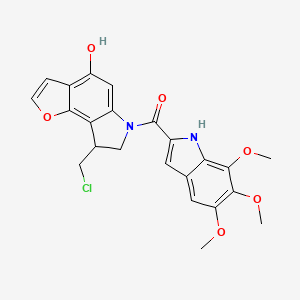



![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
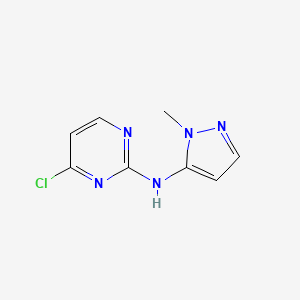

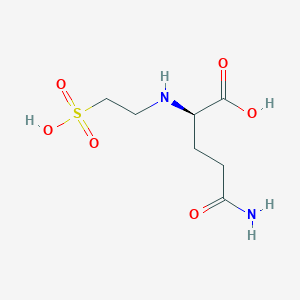

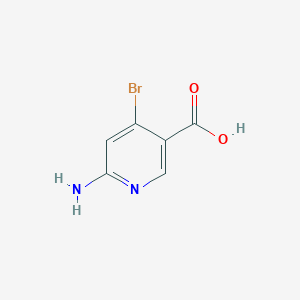
![4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid](/img/structure/B13112909.png)
![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B13112919.png)
